molecular formula C19H17ClN2O2S B4611394 3-(2-chlorophenyl)-5-methyl-4-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole

3-(2-chlorophenyl)-5-methyl-4-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole

Cat. No.: B4611394
M. Wt: 372.9 g/mol
InChI Key: YNJMVDOECGRJNY-UHFFFAOYSA-N
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Description

“3-(2-chlorophenyl)-5-methyl-4-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole” is a chemical compound. It is a derivative of isoxazole, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

Isoxazole-based amides, such as the compound , can be synthesized by the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The isoxazole ring is a key structural feature, and the compound also includes a 2-chlorophenyl group, a methyl group, a 2-thienyl group, and a 1-pyrrolidinyl carbonyl group .

Scientific Research Applications

Synthetic Approaches and Chemical Reactivity

  • Studies have demonstrated methods for the synthesis and functionalization of isoxazole derivatives, highlighting their utility in constructing complex molecules. For instance, the lateral metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups have been shown to be a synthetically useful method for introducing thioalkyl derivatives, which could be relevant for modifying the structure of compounds similar to the one of interest (Balasubramaniam, Mirzaei, & Natale, 1990).

Potential Biological Activities

  • Research into the synthesis and biological evaluation of new derivatives containing isoxazole rings and other heterocyclic motifs has revealed antimicrobial and antifungal activities. This suggests that compounds with structural similarities, including isoxazoles and thiophenes, might also possess biological activities worth investigating (Al-Omran, El-Khair, & Mohareb, 2002).

Chemical Structure Analysis

  • The crystal structure analysis of compounds containing chlorophenyl and isoxazole groups provides insights into their molecular geometry, which can inform the design and synthesis of new compounds with desired physical or chemical properties (Bozopoulos, Kokkou, & Rentzeperis, 1980).

Photochemical and Electrochemical Properties

  • Research on diarylethene derivatives with imidazo[1,2-a]pyridine and thiophene rings has explored their thermally irreversible photochromic systems. Such studies highlight the potential of using structurally related compounds in the development of materials for information storage or as molecular switches, given their photoresponsive behavior (Nakayama, Hayashi, & Irie, 1991).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause severe skin burns and eye damage, respiratory irritation, and allergic skin reaction .

Future Directions

Isoxazole derivatives continue to attract research interest due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies, exploring their biological activities, and optimizing their properties for specific applications .

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-12-17(18(21-24-12)13-6-2-3-7-14(13)20)19(23)22-10-4-8-15(22)16-9-5-11-25-16/h2-3,5-7,9,11,15H,4,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJMVDOECGRJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCC3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-5-methyl-4-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole
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3-(2-chlorophenyl)-5-methyl-4-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole
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3-(2-chlorophenyl)-5-methyl-4-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole
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3-(2-chlorophenyl)-5-methyl-4-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole
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3-(2-chlorophenyl)-5-methyl-4-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole

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